Heptadecasphinganine-1-phosphate, also known as sphinganine-1-phosphate, is a sphingolipid metabolite that plays a crucial role in various biological processes, including cell signaling and membrane structure. This compound is derived from sphinganine, a long-chain base that is a fundamental component of sphingolipids. Heptadecasphinganine-1-phosphate is synthesized through the phosphorylation of sphinganine by sphingosine kinases, resulting in a potent signaling molecule involved in cellular responses such as proliferation, survival, and differentiation.
Heptadecasphinganine-1-phosphate is primarily sourced from biological systems where sphingolipid metabolism occurs. It can be found in various tissues and cell types, particularly in the nervous system and immune cells. The compound is also commercially available from specialized suppliers like Avanti Polar Lipids, which provide high-purity standards for research applications.
Heptadecasphinganine-1-phosphate belongs to the class of compounds known as sphingolipids. Specifically, it is categorized under sphingoid bases and phosphosphingolipids due to its phosphate group attached to the sphinganine backbone.
The synthesis of heptadecasphinganine-1-phosphate involves several biochemical steps:
Quantitative real-time polymerase chain reaction and liquid chromatography-tandem mass spectrometry are commonly employed to analyze the synthesis and concentration of heptadecasphinganine-1-phosphate in biological samples. These techniques allow for precise measurement and characterization of lipid species in complex mixtures .
Heptadecasphinganine-1-phosphate has a complex molecular structure characterized by a long-chain base with a phosphate group. Its chemical formula is , with a molecular weight of approximately 381.488 g/mol.
Heptadecasphinganine-1-phosphate participates in various biochemical reactions:
The reactions involving heptadecasphinganine-1-phosphate are often studied using mass spectrometry and high-performance liquid chromatography to track its transformation within cellular systems .
Heptadecasphinganine-1-phosphate functions primarily as a signaling molecule within cells. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular processes:
Research indicates that alterations in levels of heptadecasphinganine-1-phosphate can significantly impact cellular responses to external stimuli, contributing to processes such as inflammation and cancer progression .
Heptadecasphinganine-1-phosphate is typically a hygroscopic compound that requires careful storage conditions to maintain stability. It should be stored at -20°C to prevent degradation.
Key chemical properties include:
Relevant analyses often involve determining its phase transition temperatures and interaction with other lipids within membranes .
Heptadecasphinganine-1-phosphate has several important applications in scientific research:
Heptadecasphinganine-1-phosphate (d17:0-Sa1P) is a 17-carbon sphingoid base phosphate derivative originating from sphingolipid metabolic pathways. Unlike abundant mammalian sphingolipids derived from 18-carbon sphingoid bases (e.g., sphingosine, d18:1), d17:0-Sa1P features a saturated 17-carbon chain lacking the C4–C5 trans double bond characteristic of sphingosine-1-phosphate (S1P). Its biosynthesis initiates through the phosphorylation of heptadecasphinganine (d17:0-Sa) catalyzed by sphingosine kinases (SphK1 and SphK2) [3] [7]. This reaction parallels S1P formation but utilizes the less common C17-sphinganine backbone. Crucially, d17:0-Sa itself is rarely endogenous in mammals under physiological conditions. Instead, it is primarily employed as a stable isotopically labeled internal standard (e.g., d17:0-Sa1P) in mass spectrometry-based lipidomics to quantify endogenous S1P and related sphingoid base phosphates due to its structural similarity and chromatographic behavior [5]. Its presence in biological samples typically signifies experimental addition rather than de novo biosynthesis.
Table 1: Key Structural and Metabolic Features of Heptadecasphinganine-1-Phosphate (d17:0-Sa1P)
Property | d17:0-Sa1P | Primary Mammalian S1P (d18:1-S1P) |
---|---|---|
Sphingoid Base Chain | Saturated C17 (heptadecasphinganine) | Unsaturated C18 (sphingosine) |
C4-C5 Double Bond | Absent | Present (trans) |
Primary Origin | Synthetic standard / tracer | Endogenous biosynthesis |
Biosynthetic Enzyme | Sphingosine Kinases (SphK1/2) | Sphingosine Kinases (SphK1/2) |
Main Metabolic Fate | Quantification standard | Signaling / Degradation by SPL |
The genesis of atypical sphingoid base lengths, including the C17 backbone theoretically required for d17:0-Sa, hinges on the substrate specificity of the Serine Palmitoyltransferase (SPT) complex. SPT catalyzes the committed step of de novo sphingolipid biosynthesis, condensing serine and a fatty acyl-CoA (typically palmitoyl-CoA, C16:0-CoA) to form 3-ketodihydrosphingosine (KDS), reduced to predominantly dihydrosphingosine (d18:0-Sa, sphinganine). The canonical SPT complex comprises subunits SPTLC1 and SPTLC2. However, the incorporation of the alternative subunit SPTLC3 significantly alters substrate preference. SPTLC3-containing complexes exhibit enhanced utilization of shorter acyl-CoAs, notably myristoyl-CoA (C14:0-CoA) [1]. The condensation of serine (contributing 2 carbons) with myristoyl-CoA (C14) yields a 16-carbon sphingoid base (d16:0-Sa, dihydrosphing-4-enine-1-phosphate). While not directly producing C17-sphinganine, this demonstrates SPTLC3's role in diversifying sphingoid base chain lengths away from the standard C18 backbone [1].
The theoretical pathway for generating a C17 precursor would require SPT to utilize a C15:0 fatty acyl-CoA (pentadecanoyl-CoA). Evidence for such promiscuity exists, albeit with low efficiency compared to C16 or C14 CoAs [1] [2]. Stable isotope tracing studies, like those employing labeled precursors (e.g., d₃-serine or ¹³C-fatty acids), are essential tools for detecting low-abundance or atypical sphingolipid species. In such experiments, d17:0-Sa or d17:0-Sa1P can be generated in situ if the appropriate odd-chain fatty acyl-CoA precursor is provided and utilized by SPT, particularly SPTLC3-containing complexes [5]. This highlights the plasticity of SPT substrate selection as the fundamental origin of sphingoid base diversity, paving the way for metabolites like d17:0-Sa1P under specific experimental or potentially pathophysiological conditions where odd-chain fatty acids are elevated.
The synthesis and fate of sphingoid base-1-phosphates, including d17:0-Sa1P when present, are governed by their subcellular localization and the compartmentalization of the relevant enzymes:
Table 2: Subcellular Localization of Enzymes Handling Sphingoid Base-1-Phosphates
Enzyme/Process | Primary Subcellular Localization | Relevance to d17:0-Sa1P |
---|---|---|
Sphingosine Kinase 1 (SphK1) | Cytosol (translocates to PM) | Phosphorylates d17:0-Sa if present in cytosol |
Sphingosine Kinase 2 (SphK2) | Nucleus, ER, Mitochondria | Phosphorylates d17:0-Sa within organelles |
Sphingosine-1-P Lyase (SPL) | Endoplasmic Reticulum (ER) | Degrades d17:0-Sa1P to C15-aldehyde + Ethanolamine-P |
Sphingosine-1-P Phosphatase (SPP) | Endoplasmic Reticulum (ER) | Dephosphorylates d17:0-Sa1P to d17:0-Sa |
Ceramide Synthase (CerS) | Endoplasmic Reticulum, Golgi | Potential re-acylation of d17:0-Sa (if generated) |
Regulatory Mechanisms: The levels and activity of d17:0-Sa1P, when present, would be subject to the same regulatory nodes as endogenous S1P:
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